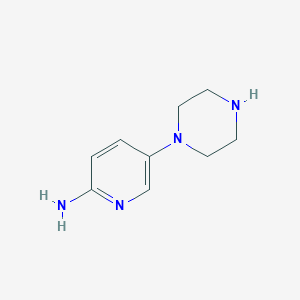

5-(Piperazin-1-yl)pyridin-2-amine

Descripción general

Descripción

5-(Piperazin-1-yl)pyridin-2-amine: is an organic compound with the molecular formula C9H14N4 and a molecular weight of 178.23 g/mol . This compound is known for its role as a reagent in the synthesis of anticancer agents and as an impurity in the experimental drug Palbociclib, which is being developed for the treatment of breast cancer . It is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi reaction: This multicomponent reaction is used to synthesize piperazine derivatives.

Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.

Parallel solid-phase synthesis: This method involves the use of solid-phase synthesis techniques to produce piperazine derivatives.

Photocatalytic synthesis: This method involves the use of photocatalysts to synthesize piperazine derivatives.

Industrial Production Methods:

Análisis De Reacciones Químicas

Functionalization of the Amine Group

The 2-amine position undergoes characteristic reactions:

A. Diazotization-Coupling

Under acidic conditions, the amine forms diazonium intermediates for cross-coupling:

textAr–NH₂ + HNO₂ → Ar–N₂⁺ → Ar–X (X = Br, I, CN)

Example: Treatment with t-BuONO/SbBr₃ in CH₂Br₂ achieves bromination at adjacent positions .

B. Acylation

The amine reacts with acyl chlorides/anhydrides:

text5-(Piperazin-1-yl)pyridin-2-amine + AcCl → N-Acetyl derivative

Conditions: Typically requires base (e.g., Et₃N) in DCM at 0–25°C .

Pyridine Ring Modifications

The electron-deficient ring participates in electrophilic substitutions directed by the 2-amine group:

A. Radical Bromination

I₂/TBHP systems enable regioselective bromination:

textPyridine ring + I₂/TBHP → 3-Bromo derivative

Mechanism: TBHP generates tert-butoxy radicals, abstracting hydrogen to form aryl radicals that trap bromine .

B. Metal-Mediated Cross-Couplings

The 5-piperazine group facilitates Suzuki-Miyaura couplings:

text5-(Piperazin-1-yl)-2-aminopyridine + Aryl-B(OH)₂ → Biaryl product

Catalyst: PdCl₂(dppf)·CH₂Cl₂ achieves >80% yield in THF .

Stability and Side Reactions

Critical stability considerations include:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(Piperazin-1-yl)pyridin-2-amine is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders and cancer therapies.

- Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition is vital for the treatment of several cancers, including breast and lung cancer .

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor interactions and signaling pathways. Its ability to modulate receptor activity aids researchers in understanding drug mechanisms and improving therapeutic efficacy.

- Research Focus : Studies have shown that derivatives of this compound can selectively inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various neurodegenerative diseases .

Agrochemical Formulations

The compound has applications beyond pharmaceuticals; it is also incorporated into agrochemical formulations. Its structural properties enhance the effectiveness of pesticides and herbicides by improving target specificity.

- Impact on Agriculture : By modifying the activity of certain enzymes in pests, these formulations can lead to more effective pest control while minimizing environmental impact .

Material Science

In material science, this compound serves as a building block for creating novel materials. Its unique properties are being explored for applications in coatings and adhesives.

- Material Properties : Research indicates that polymers synthesized from this compound exhibit enhanced durability and resistance to various environmental factors .

Diagnostic Tools

The potential use of this compound in developing diagnostic agents is under investigation. These agents could facilitate early disease detection through targeted imaging techniques.

- Imaging Applications : The compound's ability to bind selectively to certain biological markers makes it a candidate for use in imaging technologies such as PET scans or MRI contrast agents .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer | Inhibits CDKs; effective against various cancers |

| Biochemical Research | Investigates receptor interactions; improves drug efficacy | Modulates GSK-3; relevant to neurodegenerative diseases |

| Agrochemical Formulations | Enhances effectiveness of pesticides and herbicides | Improves target specificity |

| Material Science | Building block for novel materials; coatings and adhesives | Exhibits enhanced durability |

| Diagnostic Tools | Development of imaging agents for early disease detection | Selective binding to biological markers |

Mecanismo De Acción

Molecular Targets and Pathways Involved:

Comparación Con Compuestos Similares

Palbociclib: An experimental drug for the treatment of breast cancer, which also inhibits CDK4 and CDK6.

Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.

Abemaciclib: A CDK4/6 inhibitor with similar applications in cancer therapy.

Uniqueness:

Actividad Biológica

5-(Piperazin-1-yl)pyridin-2-amine, also known as p38 MAP Kinase Inhibitor III, is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N4, with a molecular weight of 178.24 g/mol. It features a piperazine ring attached to a pyridine moiety, with an amine functional group at the 2-position of the pyridine ring. This structural configuration is significant for its interaction with various biological targets.

This compound primarily functions as an inhibitor of p38 mitogen-activated protein kinase (MAPK) and MK-2, both of which are crucial signaling enzymes involved in inflammation, cell differentiation, and apoptosis. By inhibiting these kinases, the compound facilitates the exploration of their roles in various biological pathways, potentially leading to therapeutic strategies targeting diseases characterized by dysregulated kinase activity.

Antidepressant and Antipsychotic Potential

Research indicates that this compound may exhibit antidepressant and antipsychotic properties through modulation of neurotransmitter systems. Its ability to selectively inhibit certain kinases suggests a role in regulating pathways associated with mood disorders.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By inhibiting p38 MAPK, it may reduce inflammatory responses in various models, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Antifungal Activity

A related study highlighted the synthesis of pyridine derivatives with antifungal activity against strains such as Candida albicans. While not directly tested on this compound, these findings suggest that similar compounds could possess antifungal properties due to structural similarities .

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits p38 MAPK activity, leading to decreased production of pro-inflammatory cytokines. This inhibition was quantified using enzyme assays where the compound showed a significant reduction in kinase activity compared to controls.

Structural Activity Relationships (SAR)

A comparative analysis with structurally similar compounds revealed insights into the pharmacological profile of this compound. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | Contains a methyl group on the piperazine ring | Increased lipophilicity may enhance bioavailability |

| 4-(Piperazin-1-yl)pyridin-3-amines | Piperazine attached at the 4-position of pyridine | Different position may alter receptor selectivity |

| 3-(Piperazin-1-yl)pyridine | Piperazine at the 3-position of pyridine | Potentially different pharmacological profiles |

This table illustrates how minor modifications can lead to significant differences in biological activity and therapeutic applications.

Propiedades

IUPAC Name |

5-piperazin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBGHNGROGZGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651295 | |

| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082876-26-3 | |

| Record name | 5-(1-Piperazinyl)-2-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082876263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperazin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1-PIPERAZINYL)-2-PYRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2NG7YG5L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.